N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-10-6-5-9-15(17)13-20-19(22)12-16-11-18(24-21-16)14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFCJLAVVGMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with an acyl chloride.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Products may include isoxazoline derivatives.
Substitution: Products may include substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Isoxazole Derivatives
a) N-(5-Phenylisoxazol-3-yl)acetamide (CAS: 13273-63-7)
- Structure : Simplifies the target compound by lacking the 2-methoxybenzyl group.
- Key Differences :
- Molecular weight: 202.21 vs. ~306–340 (estimated for the target compound).
- Substituents: The absence of the methoxybenzyl group reduces steric bulk and lipophilicity.
b) N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide (CAS: 946209-83-2)
- Structure : Replaces the 2-methoxybenzyl group with an m-tolyl (methylphenyl) acetamide chain.
- Molecular Weight: 306.4 (vs. target compound’s estimated ~320–340) .
Benzisoxazole and Benzothiazole Analogs
a) N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Structure : Features a benzisoxazole core with a chloromethyl substituent.
- Key Differences :
b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Structure : Benzothiazole core with a trifluoromethyl group and methoxyphenyl acetamide.
- Key Differences: Heterocycle: Benzothiazole vs. isoxazole; the former is associated with kinase inhibition and anticancer activity.
Sulfonamide and Phenoxyacetamide Derivatives
a) 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
- Structure: Combines a methoxyphenoxy chain with a sulfamoylphenyl group.
- Key Differences: Functional Groups: Sulfamoyl and phenoxy groups enhance solubility and hydrogen-bonding capacity, contrasting with the target’s methoxybenzyl and phenylisoxazole .
b) N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide
- Structure: Includes a bulky isopropylphenoxy group.
Comparative Data Table
Biological Activity
N-(2-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 298.35 g/mol |
| IUPAC Name | This compound |
This compound features a methoxybenzyl group and an isoxazole ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors involved in key cellular pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in signaling pathways related to cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neurological processes and potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| C6 | 15.0 | Inhibition of cell growth |
These findings suggest that the compound may direct tumor cells towards apoptotic pathways, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, potentially benefiting conditions such as arthritis and other inflammatory diseases.
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide | Structure | Moderate anticancer activity |
| N-(2-methylbenzyl)-2-(5-phenyloxazole-3-yl)acetamide | Structure | Weak anti-inflammatory effects |
These comparisons highlight the influence of substituent groups on biological activity, emphasizing how modifications can enhance or diminish therapeutic potential.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of Alzheimer's disease. The results indicated that it reduced amyloid-beta aggregation, suggesting a mechanism for cognitive protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
